molecular formula C21H27N3O2S B2917562 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide CAS No. 897461-57-3

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide

Cat. No. B2917562
CAS RN: 897461-57-3
M. Wt: 385.53
InChI Key: QWWTXGAGKWVCAL-UHFFFAOYSA-N
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Description

The compound “2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide” belongs to the class of imidazo[2,1-b]thiazole derivatives . These derivatives are known for their broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives is typically based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives provides additional opportunities to use them as catalysts in asymmetric synthesis . The spatial structure of these compounds is of significant interest due to their high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity .


Chemical Reactions Analysis

The most common approach for the assembly of the imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . Vinylogs of γ-halo-α,β-unsaturated carbonyl compounds can be potentially used to expand the range of available derivatives of the given system .

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds structurally related to 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide involves the synthesis and characterization of various derivatives. For instance, Dangi, Hussain, and Talesara (2011) designed and synthesized alkoxyphthalimide derivatives starting from thiohydentoin. These compounds were characterized using IR, 1H NMR, 13C NMR, and mass studies, aiming to evaluate their potential as chemotherapeutic agents due to their antimicrobial activities (Dangi, Hussain, & Talesara, 2011).

Cytotoxic Activity Against Cancer Cell Lines

Ding et al. (2012) focused on the cytotoxicity of novel compounds bearing the imidazo[2,1-b]thiazole scaffold against human cancer cell lines, including HepG2 and MDA-MB-231. Their research indicated that certain derivatives showed potential as inhibitors, highlighting the scaffold's relevance in developing anticancer agents (Ding et al., 2012).

Anticonvulsant Activity

Aktürk, Kılıç, Erol, and Pabuccuoglu (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives and evaluated their anticonvulsant activities. The study identified compounds with significant activity against seizures induced by maximal electroshock, contributing to the understanding of the imidazo[2,1-b]thiazole moiety's potential in anticonvulsant drug development (Aktürk et al., 2002).

Antiulcer and Gastric Antisecretory Activities

Studies have also explored the antiulcer and gastric antisecretory properties of imidazo[2,1-b]thiazole derivatives. Katsura et al. (1992) and Kaminski et al. (1985) synthesized imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives and imidazo[1,2-a]pyridines, respectively, assessing their histamine H2-receptor antagonist and gastric antisecretory activities. These compounds showed promising pharmacological activities, potentially serving as a basis for developing new antiulcer drugs (Katsura et al., 1992); (Kaminski et al., 1985).

Immunomodulatory Effects

Research by Harraga et al. (1994) on substituted imidazo[2,1-b]thiazoles investigated their in vitro immunological effect on human T trypsinized lymphocytes by the CD2 receptor. This study contributes to understanding the potential immunomodulatory effects of imidazo[2,1-b]thiazole derivatives, offering insights into their application in immune-related disorders (Harraga et al., 1994).

properties

IUPAC Name

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-4-11-23(12-5-2)20(25)13-17-15-27-21-22-19(14-24(17)21)16-7-9-18(10-8-16)26-6-3/h7-10,14-15H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWTXGAGKWVCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide

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